molecular formula C17H14ClN3O3 B2998191 5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 946234-05-5

5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B2998191
CAS RN: 946234-05-5
M. Wt: 343.77
InChI Key: WSLLSYNOICYCTR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process involving several steps, and its mechanism of action is still being studied.

Scientific Research Applications

Pharmacokinetics and Anti-malarial Applications

  • Pharmacokinetics of Pyronaridine : Pyronaridine, an anti-malarial compound, exhibits significant pharmacokinetic properties, including rapid absorption and extensive tissue distribution after administration, suggesting its potential utility in treating malaria. The study of its pharmacokinetics provides a foundation for understanding how similar compounds might be used in medical research for treating diseases like malaria (Z. Feng et al., 1987).

Diagnostic Imaging in Oncology

  • Scintigraphic Detection of Melanoma Metastases : Research involving radiolabeled benzamides, such as [iodine-123]-(S)-IBZM, has demonstrated potential in detecting melanoma metastases. This underscores the diagnostic applications of benzamides in oncology, highlighting how related compounds could be explored for similar purposes (L. Maffioli et al., 1994).

Neuropharmacology and Psychiatry

  • 5-HT1A Receptor Occupancy : Studies on compounds targeting 5-HT1A receptors offer insights into the treatment of anxiety and mood disorders. For example, a novel antagonist showed significant receptor occupancy, indicating the therapeutic potential of benzamides and related compounds in psychiatric research (E. Rabiner et al., 2002).

Research in Restless Legs Syndrome

  • Dopaminergic System Normalcy in RLS : Investigation into the dopaminergic system in idiopathic restless legs syndrome (RLS) patients using compounds like [123I]-IBZM provides evidence that dopaminergic transporter and receptor density remains normal in drug-naive and levodopa-treated RLS patients. This research contributes to our understanding of neurological conditions and the potential role of benzamide derivatives in exploring neurological pathologies (G. Tribl et al., 2001).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that the compound may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

Based on the structure and known activities of similar compounds, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions may induce conformational changes in the target proteins, altering their activity and resulting in downstream effects.

Biochemical Pathways

Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s molecular weight (36884 g/mol ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed. The presence of polar groups such as the amide and sulfonamide may also enhance water solubility, facilitating absorption and distribution.

Result of Action

Given the broad range of activities exhibited by similar indole derivatives , the compound may induce a variety of cellular responses, potentially including changes in gene expression, protein activity, and cell signaling.

properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10-15(17(23)21-8-4-3-5-14(21)19-10)20-16(22)12-9-11(18)6-7-13(12)24-2/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLLSYNOICYCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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